

Avrainvillamide: A Technical Guide to its Discovery, Isolation, and Characterization from *Aspergillus* sp.

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Compound of Interest

Compound Name: Avrainvillamide

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Introduction

Avrainvillamide is a potent antiproliferative and antibiotic natural product first discovered in the early 2000s. It was independently isolated from two different species of the fungal genus *Aspergillus*. A team led by William Fenical at the Scripps Institution of Oceanography isolated the compound from a marine-derived *Aspergillus* sp. CNC358[1]. Concurrently, a group at Pfizer in Japan discovered the same molecule, which they named CJ-17,665, from the fermentation broth of *Aspergillus ochraceus* CL41582[2]. **Avrainvillamide** is a structurally complex alkaloid featuring a unique bicyclo[2.2.2]diazaoctane ring system and an indole N-oxide moiety[1][2]. Its significant biological activities, including effects against multi-drug resistant bacteria and various cancer cell lines, have made it a subject of interest in drug discovery and development[2][3]. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of **Avrainvillamide**, including detailed experimental protocols and a summary of its biological activities.

Data Presentation

Table 1: Producing Organisms and Fermentation Yields

Producing Organism	Strain ID	Fermentation Yield	Reference
Aspergillus sp.	CNC358	Not explicitly quantified	[1]
Aspergillus ochraceus	CL41582	150 mg from 30 liters	[2]

Table 2: Antibacterial Activity of Avrainvillamide (CJ-17,665)

Bacterial Strain	MIC (µg/mL)	Reference
Staphylococcus aureus (multi-drug resistant)	12.5	[2] [3]
Streptococcus pyogenes (multi-drug resistant)	12.5	[2] [3]
Enterococcus faecalis (multi-drug resistant)	25	[2] [3]

Table 3: Antiproliferative Activity of Avrainvillamide

Cell Line	Cancer Type	GI50/IC50 (µM)	Reference
T-47D	Breast Cancer	GI50: 0.33	[3]
LNCaP	Prostate Cancer	GI50: 0.42	[3]
OCI-AML2	Acute Myeloid Leukemia	GI50: 0.35 ± 0.09	[3]
OCI-AML3	Acute Myeloid Leukemia	GI50: 0.52 ± 0.15	[3]
HeLa	Cervical Cancer	IC90: 1.1 µg/mL	[4]

Table 4: ¹H and ¹³C NMR Spectroscopic Data for Avrainvillamide

Position	¹³ C (ppm)	¹ H (ppm, J in Hz)
2	165.9	-
3	59.8	4.25 (dd, 10.0, 2.5)
4	33.1	2.05 (m), 2.20 (m)
5	25.4	1.85 (m), 2.00 (m)
6	54.1	4.05 (t, 2.5)
8	169.2	-
10	124.9	7.30 (d, 8.0)
11	122.5	7.15 (t, 8.0)
12	129.8	7.45 (t, 8.0)
13	110.1	7.60 (d, 8.0)
14	138.2	-
15	134.1	-
16	74.8	6.00 (s)
17	138.8	-
18	119.2	6.80 (d, 8.5)
19	128.4	7.20 (d, 8.5)
20	118.8	-
21	150.9	-
22	80.1	-
23	25.9	1.50 (s)
24	28.5	1.55 (s)
25	69.1	4.40 (d, 10.0)
26	22.1	1.25 (s)

27

27.1

1.30 (s)

Note: NMR data is based on the total synthesis of **Avrainvillamide** and may have minor variations from the natural product.

Experimental Protocols

Fermentation of *Aspergillus* sp. CNC358

This protocol is adapted from the patent filed by Fenical et al.[\[1\]](#).

- Culture Medium: A marine-based medium (YPG+C) is prepared containing 1% glucose, 0.5% yeast extract, 0.5% peptone, and 0.2% crab meal in 100% seawater.
- Inoculation and Incubation: The sterile medium is inoculated with a culture of *Aspergillus* sp. CNC358.
- Fermentation: The culture is grown under static conditions at room temperature for 21 days.

Fermentation of *Aspergillus ochraceus* CL41582

This protocol is based on the work of Sugie et al. (2001)[\[2\]](#).

- Seed Culture: A seed culture is prepared by inoculating a suitable medium with spores of *Aspergillus ochraceus* CL41582 and incubating for 2-3 days.
- Production Culture: A production medium containing soluble starch, glucose, peptone, and yeast extract is prepared.
- Fermentation: The production medium is inoculated with the seed culture and fermented in a 30-liter jar fermentor for 5-7 days with aeration and agitation.

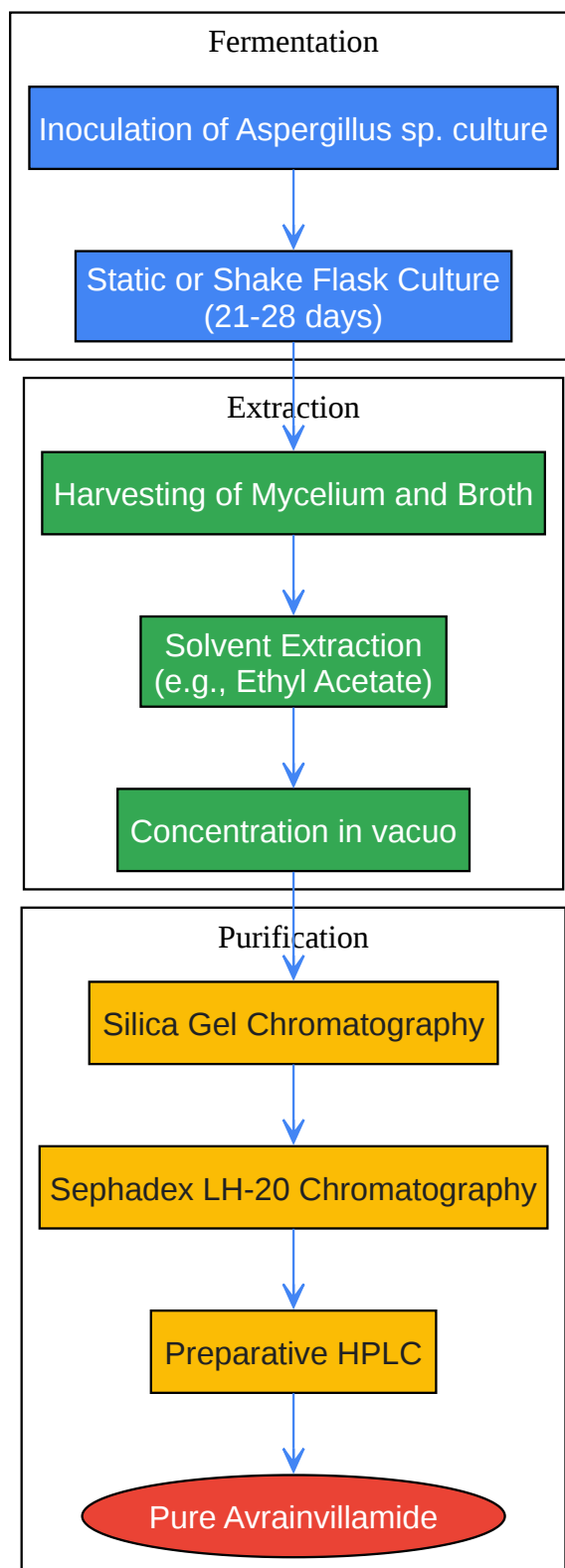
Extraction and Isolation of Avrainvillamide

The following is a generalized protocol combining methodologies from both the Fenical patent and the Sugie et al. publication[\[1\]](#)[\[2\]](#).

- Harvesting: After fermentation, the mycelium is separated from the broth by filtration.

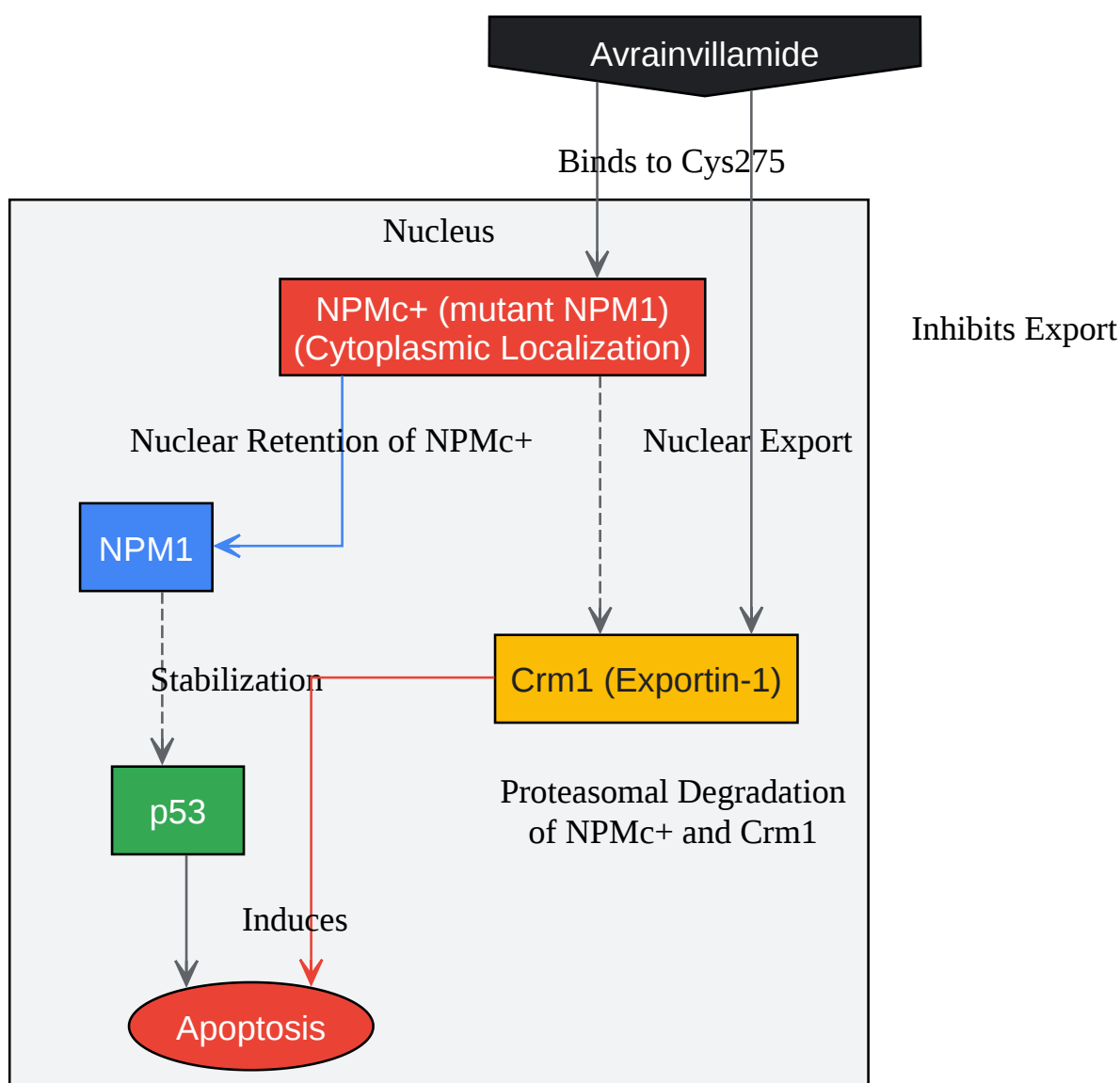
- Extraction:
 - The mycelial cake is extracted with an organic solvent such as acetone or ethyl acetate.
 - The culture filtrate is extracted with ethyl acetate.
- Concentration: The organic extracts are combined and concentrated under reduced pressure to yield a crude extract.
- Chromatographic Purification:
 - Silica Gel Chromatography: The crude extract is subjected to silica gel column chromatography, eluting with a gradient of a non-polar solvent (e.g., isooctane or hexane) and a polar solvent (e.g., ethyl acetate).
 - Sephadex LH-20 Chromatography: Fractions containing **Avrainvillamide** are further purified by size-exclusion chromatography on a Sephadex LH-20 column using a suitable organic solvent (e.g., methanol or a mixture of dichloromethane and methanol).
 - High-Performance Liquid Chromatography (HPLC): Final purification is achieved by preparative HPLC on a reversed-phase (e.g., C18) or normal-phase column with an appropriate solvent system.

Visualizations



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Caption: Experimental workflow for the isolation of **Avrainvillamide**.



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Caption: Signaling pathway of **Avrainvillamide**'s interaction with NPM1 and Crm1.

Mechanism of Action and Biological Significance

Avrainvillamide exerts its biological effects primarily through its interaction with two key cellular proteins: nucleophosmin (NPM1) and chromosome region maintenance 1 (Crm1), also known as exportin-1[3]. In many cancers, particularly acute myeloid leukemia (AML), NPM1 is mutated (NPMc+), leading to its aberrant localization in the cytoplasm instead of the nucleolus[3].

Avrainvillamide has been shown to covalently bind to a specific cysteine residue (Cys275) on NPM1[3]. This interaction is crucial for its ability to induce the nuclear retention of the oncogenic NPMc+[3]. By preventing the export of NPMc+ from the nucleus, **Avrainvillamide** effectively restores its localization to a state resembling the wild-type protein[3].

Furthermore, **Avrainvillamide** inhibits the function of Crm1, a nuclear export protein responsible for transporting various proteins, including NPMc+, out of the nucleus[3]. This dual action of binding to NPMc+ and inhibiting its export machinery leads to the proteasomal degradation of both NPMc+ and Crm1[5]. The downstream consequences of these events include the stabilization of the tumor suppressor protein p53 and the induction of apoptosis in cancer cells[2]. The disruption of NPM1 function also leads to the deregulation of centrosome duplication, contributing to the antiproliferative effects of **Avrainvillamide**[3].

Conclusion

Avrainvillamide stands out as a promising natural product with significant potential for the development of novel anticancer and antibiotic therapies. Its unique chemical structure and well-defined mechanism of action, centered on the modulation of NPM1 and Crm1 function, provide a solid foundation for further preclinical and clinical investigations. The detailed protocols for its isolation from *Aspergillus* species, along with the comprehensive biological and spectroscopic data presented in this guide, offer a valuable resource for researchers dedicated to exploring the therapeutic applications of this remarkable fungal metabolite.

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References

- 1. pubs.acs.org [pubs.acs.org]
- 2. A new antibiotic CJ-17,665 from *Aspergillus ochraceus* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]
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